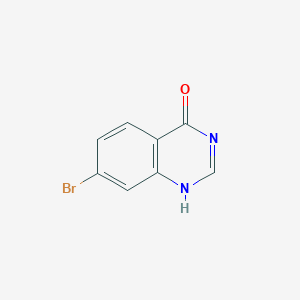

7-bromo-1H-quinazolin-4-one

Description

7-Bromo-1H-quinazolin-4-one (CAS: 194851-16-6) is a brominated quinazolinone derivative with the molecular formula C₈H₅BrN₂O and a molecular weight of 225.042 g/mol . Quinazolin-4-ones are heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

7-bromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGKKMYSCAYXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-bromo-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes dissolving a mixture of the compound with L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated and collected, resulting in the final product .

Chemical Reactions Analysis

7-bromo-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include phosgene and imidazole under anhydrous conditions. The major products formed from these reactions include imidazolium chloride and other derivatives .

Scientific Research Applications

Anticancer Activity

7-Bromo-1H-quinazolin-4-one has been investigated as an antitumor agent . Its mechanism involves the inhibition of specific enzymes and pathways associated with cancer progression. For instance, it has been shown to inhibit the deubiquitinase USP7, which plays a crucial role in tumorigenesis through the p53-MDM2-USP7 pathway. Compounds derived from this scaffold exhibited IC50 values as low as 1.537 μM against USP7, highlighting their potential as cancer therapeutics .

Antibacterial Properties

Research indicates that 7-bromo derivatives possess notable antibacterial activity . Studies have demonstrated effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics . The compound's ability to disrupt bacterial cell function is under investigation, with promising results in preliminary microbiological screenings.

Neurological Applications

Recent studies have explored the compound's potential as a negative allosteric modulator for the mGlu7 receptor, which is implicated in neurological disorders such as schizophrenia. The compound ALX-171, a derivative of quinazolin-4-one, showed significant antipsychotic-like effects in animal models, indicating that this class of compounds could lead to novel treatments for mental health conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of quinazoline derivatives:

- USP7 Inhibition Study : A study focused on the design and synthesis of quinazoline derivatives found that certain compounds significantly inhibited USP7 with promising results in gastric cancer models .

- Dual Inhibitors Development : Research has highlighted the development of dual PI3K/HDAC inhibitors based on quinazoline scaffolds, demonstrating improved therapeutic profiles for cancer treatment .

- Antimicrobial Screening : A microbiological screening revealed that novel quinazolinone derivatives exhibited potent antibacterial activity against various pathogens, warranting further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of 7-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It functions by inhibiting certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical Properties :

- Density: 1.8 ± 0.1 g/cm³

- Boiling Point: 428.8 ± 28.0 °C

- LogP: 1.54 (indicating moderate lipophilicity)

- Vapour Pressure: 0.0 ± 1.0 mmHg at 25°C

Comparison with Similar Quinazolin-4-one Derivatives

Structural and Physicochemical Comparison

The pharmacological behavior of quinazolin-4-ones is highly dependent on substituents. Below is a comparison of 7-bromo-1H-quinazolin-4-one with structurally analogous compounds:

Pharmacological Activity

- Antimicrobial Activity: Bromo and chloro derivatives (e.g., 7-bromo-6-chloro-4(3H)-quinazolinone) show enhanced activity against Gram-positive bacteria due to increased electrophilicity .

- Anti-inflammatory Effects : Methyl or phenyl substituents (e.g., 7-bromo-2-methylquinazolin-4-one) may improve membrane permeability, enhancing COX-2 inhibition .

- Safety Profiles : Chlorinated derivatives (e.g., 7-bromo-2-chloro-1H-quinazolin-4-one) require stricter handling due to higher toxicity risks compared to methylated analogs .

Q & A

Basic: What synthetic strategies are recommended for preparing 7-bromo-1H-quinazolin-4-one with high purity?

Answer:

Synthesis typically involves bromination of the quinazolinone core using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimize reaction parameters (temperature, solvent polarity, and catalyst) to enhance yield and selectivity. Post-synthesis, employ column chromatography for purification, followed by recrystallization in ethanol or acetonitrile. Validate purity via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural analogs, studies highlight the importance of X-ray crystallography for confirming regioselectivity in brominated derivatives .

Basic: What safety protocols are critical for handling 7-bromo-1H-quinazolin-4-one in laboratory settings?

Answer:

Follow hazard codes P210 (avoid heat/sparks) and P201/P202 (review safety protocols before handling). Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to minimize inhalation and dermal exposure. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures should include immediate decontamination with water and medical consultation if exposed .

Advanced: How can density functional theory (DFT) enhance the study of 7-bromo-1H-quinazolin-4-one’s electronic properties?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular orbital distributions, electrostatic potential surfaces, and vibrational spectra. Compare computed infrared (IR) and Raman spectra with experimental data to validate accuracy. For example, studies on similar quinazolinones used DFT to analyze charge transfer interactions and polarizability, aiding in understanding reactivity in medicinal chemistry contexts .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Apply triangulation by cross-validating NMR, IR, and mass spectrometry (MS) results. For ambiguous peaks, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. If crystallinity permits, single-crystal X-ray diffraction provides definitive structural confirmation. Methodological rigor, as emphasized in mixed-methods frameworks, ensures robustness in data interpretation .

Basic: Which analytical techniques are essential for confirming the structural integrity of 7-bromo-1H-quinazolin-4-one?

Answer:

- 1H/13C NMR : Identify proton environments and carbon frameworks.

- High-resolution MS (HRMS) : Confirm molecular formula via exact mass.

- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline).

- Elemental analysis : Validate stoichiometric composition.

For brominated analogs, coupling UV-Vis spectroscopy with computational models can reveal substituent effects on absorption spectra .

Advanced: What experimental design principles optimize reaction yields for 7-bromo-1H-quinazolin-4-one under varying catalytic conditions?

Answer:

Use a design of experiments (DoE) approach to systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar aprotic vs. non-polar), and temperatures. Analyze outcomes via response surface methodology (RSM) to identify optimal conditions. For example, studies on halogenated heterocycles emphasize the role of solvent polarity in stabilizing intermediates during bromination .

Advanced: How can molecular docking studies evaluate 7-bromo-1H-quinazolin-4-one’s binding affinity to target proteins?

Answer:

Prepare the ligand by optimizing its 3D structure using tools like Open Babel. Use AutoDock Vina or Schrödinger Suite for docking simulations against protein targets (e.g., kinases). Validate binding poses via molecular dynamics (MD) simulations to assess stability. Studies on similar ligands highlight the importance of free energy calculations (MM/PBSA) in predicting inhibition constants (Ki) .

Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

Reconcile contradictions by revisiting force field parameters (e.g., solvation models) or assay conditions (e.g., pH, temperature). Use sensitivity analysis to identify variables with the greatest impact. For instance, discrepancies in quinazolinone derivatives were resolved by incorporating explicit water molecules in MD simulations to improve solvation effects .

Basic: What frameworks guide the formulation of research questions for studying 7-bromo-1H-quinazolin-4-one’s mechanistic pathways?

Answer:

Adopt the PICO framework (Population: reaction intermediates; Intervention: catalytic conditions; Comparison: alternative pathways; Outcome: yield/selectivity) to structure hypotheses. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on reaction kinetics or bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.